1-Chloro-3-ethoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

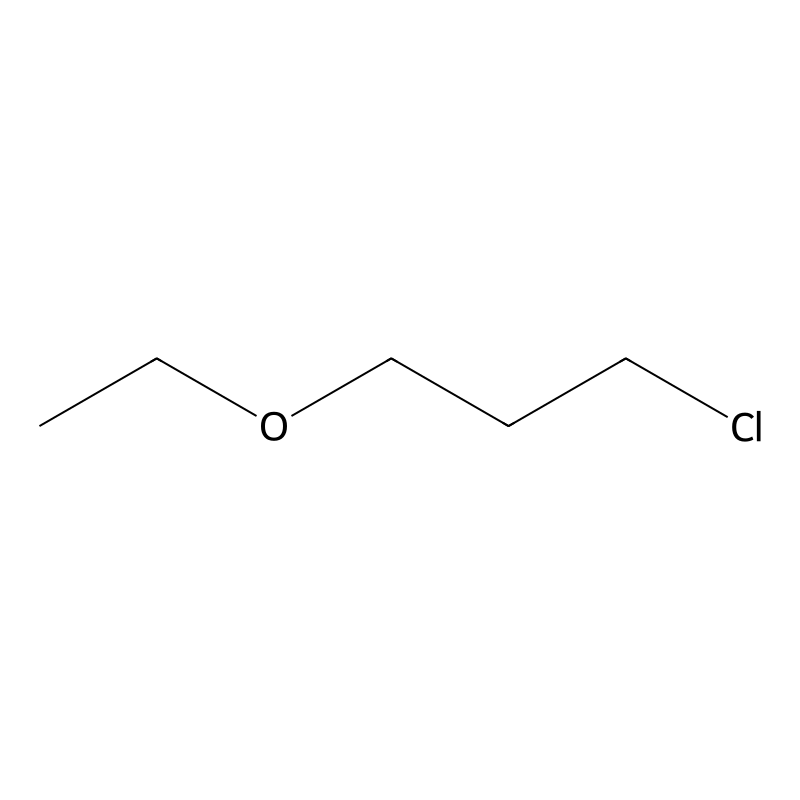

1-Chloro-3-ethoxypropane is an organic compound characterized by the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol. This compound features a three-carbon propane backbone with a chlorine atom substituted at one end and an ethoxy group (–O–C2H5) attached to the third carbon. It is typically encountered as a colorless liquid with a density of approximately 1.0 g/cm³ and a boiling point of 125.9 °C .

Organic Synthesis

The presence of a chlorine and an ethoxy group makes 1-Chloro-3-ethoxypropane a potential building block for organic synthesis. By manipulating these functional groups, researchers could potentially synthesize more complex molecules with desired properties [].

Solvent Studies

The compound's ether functionality (C-O-C) might lend it solvating properties. Researchers could investigate its potential use as a solvent in various chemical reactions [].

Reference Compound

Due to its specific structure, 1-Chloro-3-ethoxypropane could serve as a reference compound in analytical techniques like chromatography or spectroscopy for identification purposes [].

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 3-ethoxypropanol.

- Oxidation Reactions: Under specific conditions, this compound can be oxidized to produce corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

- Oxidation: Potassium permanganate or chromic acid are commonly used oxidizing agents.

Major Products Formed

1-Chloro-3-ethoxypropane can be synthesized through various methods, including:

- Nucleophilic Substitution Method: The reaction involves the treatment of 1-bromo-3-chloropropane with ethanol in the presence of sodium ethoxide, facilitating the substitution reaction.

- Industrial Production: In industrial settings, phase-transfer catalysts may be utilized to enhance reaction rates and yields during synthesis processes. Typical steps include reacting, filtering, washing, and drying to obtain the final product .

This compound has several applications across various fields:

- Chemical Industry: It serves as an intermediate in the synthesis of other organic compounds.

- Biological Research: Utilized in studies involving halogenated ethers and biochemical pathways.

- Pharmaceuticals: Acts as a precursor for developing pharmaceutical agents.

- Specialty Chemicals Production: Employed in producing specialty chemicals and solvents for industrial processes .

Several compounds share structural similarities with 1-chloro-3-ethoxypropane:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Chloro-2-ethoxyethane | Similar structure but different carbon chain length | Different reactivity due to position of chlorine |

| 1-Chloro-3-methoxypropane | Methoxy group instead of ethoxy | Variations in solubility and reactivity |

| 3-Ethoxypropyl chloride | Similar chlorinated ether structure | Different functional group positioning |

Uniqueness

The uniqueness of 1-chloro-3-ethoxypropane lies in its specific ethoxy group and chlorine atom positioning, allowing it to engage in diverse